MGH-CP1

Übersicht

Beschreibung

MGH-CP1 ist ein potenter und selektiver Inhibitor der TEAD-Palmitoylierung. Es zeigt eine dosisabhängige und potente Hemmung der TEAD2- und TEAD4-Auto-Palmitoylierung in vitro mit IC50-Werten von 710 nM bzw. 672 nM . Diese Verbindung wird hauptsächlich in der wissenschaftlichen Forschung verwendet, um den Hippo-Signalweg zu untersuchen, der für die Kontrolle der Organsgröße und die Gewebshomeostase entscheidend ist .

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von this compound umfasst mehrere Schritte, darunter die Herstellung von Zwischenverbindungen und deren anschließende Reaktion unter bestimmten Bedingungen. Der genaue Syntheseweg und die Reaktionsbedingungen sind proprietär und werden nicht öffentlich im Detail bekannt gegeben .

Industrielle Produktionsmethoden

Industrielle Produktionsmethoden für this compound sind nicht weit verbreitet. Es wird typischerweise in Forschungslaboren unter kontrollierten Bedingungen hergestellt, um eine hohe Reinheit und Konsistenz zu gewährleisten .

Chemische Reaktionsanalyse

Arten von Reaktionen

This compound unterliegt hauptsächlich Hemmungsreaktionen, bei denen es an die zentrale Lipidbindungstasche von TEAD-Proteinen bindet, Palmitat verdrängt und die Auto-Palmitoylierung hemmt .

Häufige Reagenzien und Bedingungen

Häufige Reagenzien, die bei der Synthese und Reaktion mit this compound verwendet werden, umfassen organische Lösungsmittel wie Dimethylsulfoxid (DMSO) und verschiedene Katalysatoren, um die Reaktionen zu erleichtern .

Hauptprodukte, die gebildet werden

Das Hauptprodukt, das aus der Reaktion von this compound mit TEAD-Proteinen gebildet wird, ist der gehemmte TEAD-Proteinkomplex, der einen reduzierten Palmitoylierungsgrad aufweist .

Wissenschaftliche Forschungsanwendungen

This compound wird in der wissenschaftlichen Forschung ausgiebig verwendet, um den Hippo-Signalweg zu untersuchen. Es hat Anwendungen in:

Krebsforschung: Hemmung der TEAD-Palmitoylierung, um deren Auswirkungen auf die Proliferation und das Überleben von Krebszellen zu untersuchen.

Arzneimittelentwicklung: Entwicklung neuer Therapeutika, die auf den TEAD-YAP-Komplex abzielen, zur Krebsbehandlung.

Zellbiologie: Verstehen der Rolle von TEAD-Proteinen bei der Zellproliferation, -differenzierung und -apoptose.

Wirkmechanismus

This compound übt seine Wirkung aus, indem es an die zentrale Lipidbindungstasche von TEAD-Proteinen bindet, Palmitat verdrängt und die Auto-Palmitoylierung hemmt . Diese Hemmung verhindert, dass der TEAD-YAP-Komplex die Transkription von Zielgenen aktiviert, die an der Zellproliferation und dem Überleben beteiligt sind . Die molekularen Ziele umfassen TEAD2 und TEAD4, und die beteiligten Wege sind hauptsächlich der Hippo-Signalweg .

Wirkmechanismus

Target of Action

The primary targets of MGH-CP1, also known as N-[4-(adamantan-1-yl)phenyl]-2-(4H-1,2,4-triazol-3-ylsulfanyl)acetamide or 2-((1H-1,2,4-Triazol-5-yl)thio)-N-(4-(adamantan-1-yl)phenyl)acetamide, are the TEAD2 and TEAD4 transcription factors . These transcription factors bind to the transcription co-activators YAP/TAZ and control the transcriptional output of the Hippo pathway .

Mode of Action

This compound inhibits the auto-palmitoylation of TEAD2 and TEAD4 . It binds to the conserved lipid-binding pocket in TEAD2 and displaces palmitate binding . In cells, this compound maintains TEAD stability and TEAD-Vgll4 repressor complex and allosterically inhibits TEAD-YAP association and YAP-induced transcriptional activation .

Biochemical Pathways

This compound affects the Hippo pathway, a key regulator of organ size and tumorigenesis . By inhibiting the TEAD-YAP complex, this compound suppresses the transcriptional output of the Hippo pathway . This results in the suppression of Myc expression, inhibition of epithelial over-proliferation, and induction of apoptosis .

Pharmacokinetics

It is noted that this compound is orally active , suggesting that it has good bioavailability.

Result of Action

The molecular and cellular effects of this compound’s action include the inhibition of TEAD-mediated transcription, blocking of cell over-proliferation, suppression of Myc expression, and induction of apoptosis . In addition, this compound treatment correlates significantly with YAP-dependency in a broad range of human cancer cells .

Action Environment

It is noted that this compound blocks yap-dependent liver overgrowth induced by liver-specific lats1/2 deletion in mice and inhibits xenograft tumor growth of human uveal melanoma cells in vivo . This suggests that the compound’s action may be influenced by the specific cellular and tissue environments in which it is applied.

Biochemische Analyse

Biochemical Properties

MGH-CP1 plays a crucial role in biochemical reactions by interacting with TEAD transcription factors . It binds to the conserved lipid-binding pocket in TEAD2 and displaces palmitate binding . This interaction inhibits the autopalmitoylation of TEAD, a process that is essential for TEAD protein stability and transcriptional activation .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It can decrease the palmitoylation levels of endogenous or ectopically expressed TEAD proteins in cells . When used in conjunction with Lats1/2 deletion, this compound can suppress Myc expression, inhibit epithelial over-proliferation, and induce apoptosis .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with TEAD transcription factors. This compound binds to the conserved lipid-binding pocket in TEAD2 and displaces palmitate binding . This displacement inhibits the autopalmitoylation of TEAD, a process that is essential for TEAD protein stability and transcriptional activation .

Temporal Effects in Laboratory Settings

The effects of this compound change over time in laboratory settings. For instance, this compound exhibits dose-dependent and potent inhibition of TEAD2/4 auto-palmitoylation in vitro

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. For example, this compound (75mg/kg; PO; daily, for 2 weeks) inhibits the palmitoylation of TEAD proteins in the intestinal epithelium in wild-type mice

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of MGH-CP1 involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The exact synthetic route and reaction conditions are proprietary and not publicly disclosed in detail .

Industrial Production Methods

Industrial production methods for this compound are not widely documented. it is typically produced in research laboratories under controlled conditions to ensure high purity and consistency .

Analyse Chemischer Reaktionen

Types of Reactions

MGH-CP1 primarily undergoes inhibition reactions where it binds to the central lipid-binding pocket of TEAD proteins, displacing palmitate and inhibiting auto-palmitoylation .

Common Reagents and Conditions

Common reagents used in the synthesis and reactions involving this compound include organic solvents like dimethyl sulfoxide (DMSO) and various catalysts to facilitate the reactions .

Major Products Formed

The major product formed from the reaction of this compound with TEAD proteins is the inhibited TEAD protein complex, which has reduced palmitoylation levels .

Wissenschaftliche Forschungsanwendungen

MGH-CP1 is extensively used in scientific research to study the Hippo signaling pathway. It has applications in:

Cancer Research: Inhibiting TEAD palmitoylation to study its effects on cancer cell proliferation and survival.

Drug Development: Developing new therapeutic agents targeting the TEAD-YAP complex for cancer treatment.

Cell Biology: Understanding the role of TEAD proteins in cell proliferation, differentiation, and apoptosis.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Verbindung 2: Ein weiterer TEAD-Inhibitor mit einem ähnlichen Wirkmechanismus, aber unterschiedlicher Bindungsaffinität.

MSC-4106: Ein nicht-kovalenter Inhibitor, der auf die TEAD-Lipidbindungstasche abzielt.

VT-105: Ein TEAD-Inhibitor mit einer anderen chemischen Struktur, aber ähnlichen hemmenden Wirkungen.

Einzigartigkeit

MGH-CP1 ist einzigartig aufgrund seiner hohen Selektivität und Potenz bei der Hemmung der TEAD2- und TEAD4-Auto-Palmitoylierung. Es hat sich gezeigt, dass es sowohl in in-vitro- als auch in in-vivo-Studien wirksam ist, was es zu einem wertvollen Werkzeug in der wissenschaftlichen Forschung macht .

Biologische Aktivität

MGH-CP1 is a small-molecule inhibitor that has emerged as a significant player in the modulation of the Hippo signaling pathway, particularly in relation to its effect on the transcriptional activity of TEAD-YAP. This article explores the biological activity of this compound, focusing on its mechanisms, efficacy in various cancer types, and potential therapeutic implications.

Overview of this compound

This compound was developed as a reversible TEAD inhibitor that specifically targets the TEAD-YAP transcriptional complex. This compound has been shown to inhibit the auto-palmitoylation of TEAD, thereby reducing its transcriptional output and affecting downstream gene expression involved in cell proliferation and survival .

Inhibition of TEAD-YAP Activity : this compound disrupts the interaction between YAP/TAZ and TEAD, leading to decreased transcription of target genes such as CTGF (Connective Tissue Growth Factor) and Cyr61 (Cysteine-rich angiogenic inducer 61). Studies have demonstrated that treatment with this compound results in significant downregulation of these genes within 24 to 48 hours .

Impact on Hippo Pathway : The Hippo pathway plays a crucial role in regulating cell growth and suppressing excessive cell proliferation. This compound's inhibition of TEAD activity is particularly relevant in cancers where YAP is overactive due to mutations or loss of upstream regulators like LATS1/2. The compound's ability to restore Hippo pathway function suggests its potential as a therapeutic agent in YAP-dependent tumors .

Case Studies

-

Non-Small Cell Lung Cancer (NSCLC) :

- Findings : In NSCLC models, sensitivity to this compound was significantly correlated with YAP dependence. Tumor cell lines exhibiting high levels of YAP showed marked reductions in viability upon treatment with this compound .

- Clinical Implications : This correlation underscores the potential for this compound to be used as a targeted therapy for NSCLC patients with YAP-driven tumors.

-

Epithelioid Hemangioendothelioma (EHE) :

- Research Insights : In EHE models driven by the TAZ-CAMTA1 fusion gene, this compound treatment led to reduced nuclear localization of TAZ, promoting its degradation and subsequently lowering tumor viability and metastatic potential .

- Outcome : The results indicate that this compound could serve as a novel therapeutic strategy for EHE by targeting TAZ's oncogenic activity.

Data Tables

Research Findings

Recent studies have highlighted the importance of the Hippo pathway in cancer biology, particularly regarding drug resistance and metastasis. This compound's role in reactivating this pathway by inhibiting TEAD provides a promising avenue for therapeutic intervention in cancers characterized by aberrant Hippo signaling. The compound's ability to induce apoptosis and reduce tumor burden further supports its potential application in clinical settings .

Eigenschaften

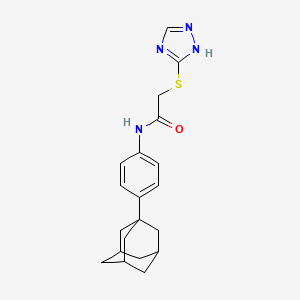

IUPAC Name |

N-[4-(1-adamantyl)phenyl]-2-(1H-1,2,4-triazol-5-ylsulfanyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24N4OS/c25-18(11-26-19-21-12-22-24-19)23-17-3-1-16(2-4-17)20-8-13-5-14(9-20)7-15(6-13)10-20/h1-4,12-15H,5-11H2,(H,23,25)(H,21,22,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUKXOVBCMOZQNC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC3CC1CC(C2)(C3)C4=CC=C(C=C4)NC(=O)CSC5=NC=NN5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24N4OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

896657-58-2 | |

| Record name | N-[4-(adamantan-1-yl)phenyl]-2-(4H-1,2,4-triazol-3-ylsulfanyl)acetamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.